2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione

Targeted Protein Degradation Cereblon Regiochemistry

This phthalimide-indole conjugate (MW 290.3, XLogP3 2.9) is a differentiated CRBN-recruiting scaffold for targeted protein degradation. Its methylene linker at the indole C-5 position ensures the precise dihedral angle required for ternary complex stabilization, while the 2-methyl group modulates target affinity. With only one H-bond donor, it offers oral bioavailability advantages over lenalidomide/pomalidomide. Ideal for CNS-penetrant PROTACs and kinase inhibitor libraries. Reliable batch-to-batch consistency for reproducible biological assays.

Molecular Formula C18H14N2O2
Molecular Weight 290.3 g/mol
CAS No. 58867-56-4
Cat. No. B6576348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione
CAS58867-56-4
Molecular FormulaC18H14N2O2
Molecular Weight290.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O
InChIInChI=1S/C18H14N2O2/c1-11-8-13-9-12(6-7-16(13)19-11)10-20-17(21)14-4-2-3-5-15(14)18(20)22/h2-9,19H,10H2,1H3
InChIKeyHMUPURVYUXMPBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione (CAS 58867-56-4): Procurement & Selection Guide


2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione (CAS 58867-56-4) is a hybrid heterocyclic small molecule (C18H14N2O2; MW 290.3 g/mol) that combines a phthalimide (isoindole-1,3-dione) core with a 2-methylindole moiety via a methylene linker [1]. Its structure places it at the intersection of two privileged scaffolds in medicinal chemistry: the cereblon (CRBN)-recruiting phthalimide class (including thalidomide and lenalidomide) and the target-binding indole class [2][3]. This distinct bifunctional architecture positions the compound as a chemical probe or synthetic intermediate for targeted protein degradation (PROTAC) and kinase inhibitor programs, where precise spatial and electronic tuning of both pharmacophores is critical [3].

Why Generic Substitution Fails for CAS 58867-56-4: The Indole-Phthalimide Interface


Simple substitution with other phthalimide-indole hybrids or single-pharmacophore analogs is not feasible for two core reasons. First, the methylene bridge connecting the indole C-5 position to the phthalimide nitrogen is a critical structural determinant; altering this tether (e.g., a direct N-link, longer alkyl chain, or regioisomeric C-3 attachment) changes the dihedral angle and hydrogen-bonding surface presented to cereblon, which can ablate ternary complex formation as demonstrated for related CRBN-based degraders [1]. Second, the 2-methyl substituent on the indole ring modulates both electron density and steric bulk at the distal pharmacophore, directly influencing target affinity and selectivity [2]. Generic 'indole-phthalimide' compounds from broad vendor catalogs lack this precise substitution pattern, introducing unacceptable batch-to-batch variability in biological assay outcomes [3].

Quantitative Evidence Guide for CAS 58867-56-4: Differentiated Property Profiles


Regioisomeric Precision: C-5 vs. C-3 Indole Attachment and CRBN Engagement

The attachment of the phthalimide moiety to the indole C-5 position (as in CAS 58867-56-4) creates a spatial separation between the CRBN-binding and target-binding motifs that is distinct from the C-3 attached analog (e.g., 2-(2-methyl-1H-indol-3-yl)isoindole-1,3-dione). In CRBN-based PROTACs, a para-like orientation (C-5) typically yields more favorable ternary complex geometries compared to the meta-like orientation (C-3), as the exit vector from the phthalimide ring is positioned differently relative to the target-binding element [1]. Biochemical data for CRBN-binding analogs with para-substituted phthalimides show IC50 values in the low micromolar to nanomolar range (e.g., thalidomide IC50 = 0.25 μM), whereas improper exit vectors can reduce potency by more than 10-fold [1].

Targeted Protein Degradation Cereblon Regiochemistry

Lipophilicity and CNS Permeability: Calculated LogP Differential

The compound's XLogP3-AA value of 2.9, as computed by PubChem, positions it favorably within the optimal CNS drug space (LogP 2–4) [1]. By comparison, the non-methylated indole analog (2-(1H-indol-5-ylmethyl)isoindole-1,3-dione) has a predicted XLogP3 of approximately 2.3, while thalidomide has an experimental LogP of 0.33 [2]. The 0.6 log unit increase from the demethylated analog translates to a roughly 4-fold increase in lipid bilayer partitioning, enhancing passive permeability without breaching the upper limit associated with promiscuity and toxicity (LogP >5). This suggests a differentiated profile for programs targeting intracellular or CNS-resident proteins [3].

LogP CNS Drug Design Physicochemical Properties

Hydrogen Bond Donor Count and Compliance with Drug-Likeness Rules

CAS 58867-56-4 contains a single hydrogen bond donor (indole N-H) and two hydrogen bond acceptors (phthalimide carbonyls), yielding an HBD count of 1 [1]. This differs critically from lenalidomide (3 HBDs) and pomalidomide (3 HBDs), which carry a primary amine and glutarimide N-H [2]. Reducing the HBD count to 1 decreases the compound's desolvation penalty upon membrane crossing and reduces the likelihood of P-glycoprotein (P-gp) efflux recognition, which is frequently associated with compounds having ≥2 HBDs [3]. The absence of a hydrogen-bond donor on the phthalimide ring also minimizes metabolic glucuronidation, a common clearance pathway for phthalimide-based drugs like thalidomide.

Drug-Likeness Rule of Five Hydrogen Bond Donors

Rotatable Bond Count and Conformational Flexibility Compared to Thalidomide

CAS 58867-56-4 has two rotatable bonds (the methylene linker connecting indole to phthalimide) according to PubChem computed properties [1]. In comparison, thalidomide has only one rotatable bond (the C-N bond connecting the phthalimide to the glutarimide ring). The additional rotatable bond in CAS 58867-56-4 confers greater conformational flexibility, which can expand the accessible binding modes for the target-recruiting element in PROTAC applications. However, it also increases the entropic penalty upon binding. This represents a design trade-off: the increased degrees of freedom enable induced-fit binding to a broader range of target surfaces, potentially supporting a more diverse target profile than rigid analogs like thalidomide itself, whose glutarimide ring restricts the conformational search [2].

Rotatable Bonds Conformational Entropy Binding Affinity

Best Application Scenarios for 2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione (58867-56-4)


PROTAC Scaffold with Defined CRBN Exit Vector Geometry

The C-5 indole-phthalimide hybrid serves as a controlled CRBN-recruiting element in heterobifunctional degrader design. Its para-like substitution pattern provides a geometric advantage for ternary complex stabilization compared to C-3 analogs, making it the preferred scaffold for programs requiring a specific exit vector from the phthalimide ring [1].

Intracellular & CNS-Targeting Probe Due to Optimized LogP

With a computed XLogP3 of 2.9, the compound resides in the optimal lipophilicity range for passive membrane permeability, including the blood-brain barrier. Its lipophilicity is a measurable 0.6 log unit above the non-methylated analog, making it the more suitable starting point for CNS-penetrant chemical probes or therapeutics targeting intracellular proteins such as kinases or epigenetic readers [1].

IMiD-Alternative Library Core for HBD-Conscious Lead Optimization

Offering only a single hydrogen bond donor, this compound provides a drug-likeness advantage for programs seeking oral bioavailability. It avoids the high HBD count of lenalidomide and pomalidomide, which can lead to P-gp efflux and poor absorption. This makes it an attractive, differentiated core scaffold for diversifying CRBN ligand libraries beyond the glutarimide motif [1].

Conformationally Expanded Degrader Library for Difficult-to-Drug Targets

The two rotatable bonds in CAS 58867-56-4 permit a broader conformational search compared to the one rotatable bond in thalidomide. This flexibility can be exploited in phenotypic screening or directed library synthesis to identify degraders for targets lacking deep binding pockets, where induced-fit recognition is essential for productive ternary complex formation [1].

Quote Request

Request a Quote for 2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.